Bz-Glu-OH

Enzyme kinetics Substrate specificity Hippurate hydrolase

In peptide synthesis and diagnostic enzyme assay development, substituting Bz-Glu-OH with alternative N-protected glutamic acid derivatives introduces uncontrolled variance in enzyme kinetics and acid lability that can invalidate results. Bz-Glu-OH (N-Benzoyl-L-glutamic acid) provides the specific benzoyl protection required for reproducible hippurate hydrolase detection (kcat 2923 min⁻¹, catalytic efficiency 2 min⁻¹·µM⁻¹) and predictable pH-independent acid stability relative to N-benzoylaspartic acid. Supplied as ≥98% pure white crystalline powder with broad organic solvent solubility and melting point 139-142 °C. Bulk quantities available with full analytical documentation (HPLC, NMR) for GMP-grade pharmaceutical intermediate applications including raltitrexed synthesis.

Molecular Formula C12H13NO5
Molecular Weight 269,3 g/mole
CAS No. 61070-20-0
Cat. No. B558306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Glu-OH
CAS61070-20-0
SynonymsBz-Glu-OH; 6094-36-6; N-Benzoyl-L-glutamicacid; (S)-2-Benzamidopentanedioicacid; Benzoyl-L-glutamicacid; (2S)-2-(phenylformamido)pentanedioicacid; UNII-3591D74MXP; LPJXPACOXRZCCP-VIFPVBQESA-N; 3591D74MXP; SBB008417; N-Benzoylglutamicacid; (2S)-2-(phenylcarbonylamino)pentanedioicacid; N-Benzoylglutamicacid#; L-Glutamicacid,N-benzoyl-; SCHEMBL97498; N-benzoyl-(S)-glutamicacid; CHEMBL22546; AC1Q74U9; CTK3J1673; Glutamicacid,N-benzoyl-,L-; MolPort-001-840-350; (S)-(+)-N-Benzoylglutamicacid; (S)-(-)-N-benzoylglutamicacid; 58094-18-1; ZINC1624515
Molecular FormulaC12H13NO5
Molecular Weight269,3 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1
InChIKeyLPJXPACOXRZCCP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-Glu-OH Technical Baseline


Bz-Glu-OH (N-Benzoyl-L-glutamic acid) is an N-protected L-glutamic acid derivative in which the α-amino group is blocked by a benzoyl moiety [1]. It serves as a chiral building block in peptide synthesis, an enzyme substrate for carboxypeptidase and hippurate hydrolase assays, and a pharmaceutical intermediate in the manufacture of raltitrexed [2]. Unlike more labile N-acyl protecting groups, the benzoyl amide confers distinctive acid-hydrolytic stability and a characteristic solubility profile that directly influences synthetic strategy and enzyme-based detection method selection [3].

Bz-Glu-OH Substitution Limitations


Naïve substitution of Bz-Glu-OH with Fmoc-Glu-OH, Cbz-Glu-OH, or N-acetyl-L-glutamic acid introduces uncontrolled variance in enzyme kinetics, acid lability, and solubility that can invalidate an assay or synthetic route. For example, hippurate hydrolase discriminates Bz-Glu-OH from p-aminobenzoyl-glutamate by a 3.3-fold difference in kcat and a 4-fold difference in catalytic efficiency [1]. Similarly, under acidic conditions Bz-Glu-OH follows a pH-independent lactamization-hydrolysis pathway that Bz-Asp-OH does not, leading to grossly different degradation rates [2]. These measurable divergences mean that procuring the specific N-benzoyl derivative is not a minor preference but a functional requirement for reproducibility.

Bz-Glu-OH Differentiation Evidence


Hippurate Hydrolase Kinetic Selectivity

When assayed against recombinant Campylobacter jejuni hippurate hydrolase, Bz-Glu-OH (N-benzoylglutamate) exhibits a kcat of 2923 ± 324 min⁻¹, a Km of 1591 ± 495 µM, and a catalytic efficiency (kcat/Km) of 2 ± 1 min⁻¹·µM⁻¹ [1]. In the same study, the closest structural comparator p-aminobenzoyl-glutamate shows a markedly lower kcat of 885 ± 148 min⁻¹ (3.3-fold reduction) and a slightly higher Km of 1769 ± 296 µM, yielding a catalytic efficiency of 0.5 ± 0.06 min⁻¹·µM⁻¹ [1]. N-Acetyl-glycine, representing the smallest N-acyl analog, yields a still lower kcat/Km of 0.2 ± 0.04 min⁻¹·µM⁻¹ [1]. These data demonstrate that the unsubstituted benzoyl group on the glutamic acid scaffold uniquely optimizes turnover number while maintaining moderate affinity for this clinically diagnostic enzyme.

Enzyme kinetics Substrate specificity Hippurate hydrolase

Carboxypeptidase Substrate Selectivity

In a GC-MS-based method for detecting carboxypeptidase activity in clinical pathogens, a panel of N-benzoyl amino acid substrates was evaluated [1]. Enzymatic hydrolysis of N-benzoyl glycine (Bz-Gly-OH) was observed for Streptococcus agalactiae, Morganella morganii, and Acinetobacter baumannii, whereas N-benzoyl-L-glutamic acid (Bz-Glu-OH) was selectively hydrolyzed by Pseudomonas fluorescens [1]. This differential cleavage pattern means that Bz-Glu-OH serves as a species-discriminating substrate that Bz-Gly-OH cannot replace.

Carboxypeptidase assay Clinical pathogen identification GC-MS detection

Acid Stability vs. Bz-Asp-OH

Capindale and Fan (1967) investigated the behavior of N-benzoylglutamic acid and N-benzoylaspartic acid at 100 °C in dilute HCl across pH 3.1–0.5 [1]. Benzoylglutamic acid undergoes a pH-independent conversion into pyrrolid-2-one-5-carboxylic acid (the γ-lactam), which subsequently hydrolyzes to glutamic acid; in contrast, N-benzoylaspartic acid hydrolyzes much more rapidly via a direct route that does not involve the corresponding β-lactam intermediate [1]. First-order rate constants were determined for the acid-catalyzed hydrolysis of the lactam intermediate [1]. This mechanistic divergence means that under identical acidic conditions, Bz-Glu-OH degrades significantly more slowly than Bz-Asp-OH.

Acid hydrolysis kinetics Chemical stability N-benzoyl amino acids

Physicochemical Profile vs. Cbz-Glu-OH

Bz-Glu-OH exhibits a melting point of 139–142 °C and is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with only faint turbidity in hot water (predicted aqueous solubility ~2.17 × 10⁴ mg/L at 25 °C) . Its Cbz-protected analog (Z-Glu-OH) melts at a significantly lower temperature of 115–117 °C and shows a calculated aqueous solubility of 4.55 mg/mL (0.0162 mol/L) . The higher melting point of Bz-Glu-OH reflects stronger intermolecular hydrogen bonding conferred by the benzoyl amide versus the benzyloxycarbonyl carbamate, which translates into different handling and storage characteristics for solid-phase peptide synthesis.

Solubility profile Peptide synthesis Protecting group selection

Chiral Coordination Polymer Formation

Feng et al. (2014) demonstrated that N-benzoyl-L-glutamic acid (H₂bzgluO) acts as a flexible chiral dicarboxylate ligand that self-assembles with Zn(II) salts and various N-donor ancillary ligands to produce two distinct chiral coordination polymers with strong photoluminescent properties [1]. The benzoyl aromatic ring provides π–π stacking interactions and hydrogen-bonding capacity that govern supramolecular architecture, while the glutamic acid backbone supplies both carboxylate coordination sites and stereochemical control [1]. By contrast, N-acetyl-L-tyrosine-based coordination compounds studied in parallel contexts lack the extended aromatic conjugation of the benzoyl group, resulting in different photoluminescent behavior [1].

Coordination chemistry Chiral materials Photoluminescence

Bz-Glu-OH Application Scenarios


Hippurate Hydrolase Diagnostic Substrate

Bz-Glu-OH is the substrate of choice for developing or validating diagnostics that rely on Campylobacter jejuni hippurate hydrolase detection. Its kcat of 2923 min⁻¹ and catalytic efficiency of 2 min⁻¹·µM⁻¹ provide significantly higher signal output compared to p-aminobenzoyl-glutamate (kcat/Km = 0.5) or N-acetyl-glycine (kcat/Km = 0.2), enabling more sensitive assay design [1]. Procurement of Bz-Glu-OH specifically—rather than generic N-benzoyl amino acids—is mandated by the enzyme's strong kinetic preference for the glutamic acid side chain.

Carboxypeptidase Species Typing

In clinical pathogen identification workflows employing N-benzoyl amino acid carboxypeptidase substrates with GC-MS readout, Bz-Glu-OH uniquely detects Pseudomonas fluorescens activity, a cleavage profile not observed with Bz-Gly-OH or other N-benzoyl amino acids tested [1]. Laboratories building species-discriminating carboxypeptidase panels should procure Bz-Glu-OH as a dedicated P. fluorescens probe.

Acid-Stable Chiral Building Block

For synthetic routes that involve acidic conditions, Bz-Glu-OH's pH-independent lactamization pathway provides a defined and slower hydrolysis profile relative to N-benzoylaspartic acid, which degrades much more rapidly via a non-lactam mechanism [1]. This predictable acid stability, combined with its melting point of 139–142 °C and broad organic solvent solubility, makes Bz-Glu-OH a reliable N-protected glutamic acid synthon for solution-phase peptide synthesis where thermal and acidic robustness are required [2][3].

Photoluminescent Coordination Polymer Ligand

Materials chemistry laboratories engineering chiral coordination polymers can utilize Bz-Glu-OH as a flexible, enantiopure dicarboxylate ligand that self-assembles with Zn(II) into crystalline frameworks exhibiting strong photoluminescence [1]. The benzoyl aromatic ring provides essential π–π stacking interactions that govern supramolecular topology and are not available from N-acetyl or N-Cbz protected glutamic acid ligands [1].

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